molecular formula C7H3BrF2O2 B068048 4-Bromo-2,6-difluorobenzoic Acid CAS No. 183065-68-1

4-Bromo-2,6-difluorobenzoic Acid

Cat. No.: B068048
CAS No.: 183065-68-1
M. Wt: 237 g/mol
InChI Key: IRHPJGPQWZEZRX-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring. This compound is widely used as an intermediate in organic synthesis and has significant applications in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,6-difluorobenzoic Acid is believed to function as a competitive inhibitor of enzymes like cytochrome P450, along with other enzymes involved in the metabolism of organic compounds . It interacts with these biomolecules by binding to their active sites, thereby preventing them from catalyzing their respective reactions .

Cellular Effects

It is known to influence cell function by modulating the activity of certain enzymes . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biomolecules such as enzymes . This can result in enzyme inhibition or activation, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an enzyme inhibitor . It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluorobenzoic acid typically involves the reaction of 1-bromo-3,5-difluorobenzene with an organolithium reagent, such as n-butyllithium, in an organic solvent like tetrahydrofuran. The reaction mixture is then treated with carbon dioxide to yield the desired product . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the organolithium intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-methoxybenzoic acid
  • 2-Bromo-4,6-difluorobenzenesulfonyl chloride

Uniqueness

4-Bromo-2,6-difluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly valuable in the synthesis of specialized organic compounds and in various scientific research applications.

Properties

IUPAC Name

4-bromo-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHPJGPQWZEZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378350
Record name 4-Bromo-2,6-difluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183065-68-1
Record name 4-Bromo-2,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183065-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzoic acid, 4-bromo-2,6-difluoro
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-BuLi (220 mL, 550 mmol, 2.5 M) was added dropwise to a solution of diisopropylamine (61 g) in THF (500 mL) with stirring at −50° C. under N2. After the addition, the reaction mixture was stirred at −50° C. for 15 minutes, and then warmed to 0° C. for 1 hour. The reaction was cooled to −50° C. and then a solution of 3,5-difluorobromobenzene (96 g, 0.5 mole) in THF (500 mL) was added dropwise. After the addition, the reaction mixture was stirred at −50° C. for 2 hours and then dry ice (about 200 g) was added portion-wise. The resulting mixture was warmed gradually to room temperature and stirred overnight. The mixture was concentrated under reduced pressure, and the resulting residue was partitioned between CH2Cl2 (1 L) and water (1 L). An aqueous NaOH solution was added to adjust the pH of the mixture to 10. The organic layer was discarded and the water phase was adjust the pH to 2 with HCl solution. The mixture was extracted with CH2Cl2 (3×400 mL), and the extracts were combined, dried over MgSO4, filtered and evaporated under vacuum to provide the title compound (45 g) as a white solid.
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 4-bromo-2,6-difluorobenzoic acid described in the research?

A1: The research highlights the ability to selectively synthesize specific isomers of substituted benzoic acids from 1,3-difluorobenzene using organometallic methods. [] This is particularly important because it allows for the controlled placement of functional groups on the aromatic ring, which can significantly impact the properties and potential applications of the resulting compound. In the case of this compound, the synthesis involved a multi-step process including a key base-mediated halogen migration to achieve the desired regioisomer. []

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